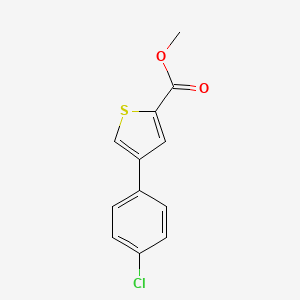![molecular formula C5H10BF3KNO B12045955 potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide CAS No. 1023357-67-6](/img/structure/B12045955.png)
potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide is a chemical compound with the molecular formula C5H10BF3KNO. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly noted for its antifungal and antiparasitic attributes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide typically involves the reaction of dimethylamine with a suitable boron-containing precursor under controlled conditions. The reaction is carried out in the presence of a potassium source, such as potassium hydroxide or potassium carbonate, to form the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The industrial production also involves stringent quality control measures to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced species.
Substitution: The compound can undergo substitution reactions where the dimethylamino group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its antifungal and antiparasitic properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating fungal and parasitic infections.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide involves its interaction with specific molecular targets. The compound disrupts crucial cellular processes in pathogens, leading to their inhibition. The exact molecular pathways and targets are still under investigation, but it is known to interfere with cellular metabolism and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
- Potassium 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]propanoate
Uniqueness
Potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide is unique due to its trifluoroboranuide group, which imparts distinct chemical and biological properties. This makes it particularly effective as an antifungal and antiparasitic agent, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
1023357-67-6 |
|---|---|
Molekularformel |
C5H10BF3KNO |
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
potassium;[3-(dimethylamino)-3-oxopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C5H10BF3NO.K/c1-10(2)5(11)3-4-6(7,8)9;/h3-4H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
CCBANFZWGMWEML-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCC(=O)N(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide;hydrate](/img/structure/B12045877.png)

![4-{(1E)-1-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12045896.png)


![(2R)-2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid](/img/structure/B12045909.png)
![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12045916.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12045930.png)

![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045943.png)

